Enhanced Acidity: pKa Comparison with the Parent Pyrazine-2-carboxylic Acid
The chlorine substituent at the 3-position increases the acidity of the carboxylic acid relative to the unsubstituted parent compound. 3-Chloropyrazine-2-carboxylic acid exhibits a pKa of approximately 2.6 , whereas pyrazine-2-carboxylic acid (pyrazinoic acid) has a reported pKa of 2.9–2.92 [1]. This ~0.3 unit decrease in pKa corresponds to roughly a twofold increase in acid dissociation constant (Ka), which can be exploited for selective deprotonation, salt formation, or pH-controlled extraction during synthesis . The comparator of 5-chloropyrazine-2-carboxylic acid, where the chlorine is para to the carboxylic acid, is expected to have a pKa closer to 2.9 due to the absence of the ortho electronic effect, rendering it a less electrophilic carboxylic acid partner in coupling reactions.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa ≈ 2.6 |
| Comparator Or Baseline | Pyrazine-2-carboxylic acid: pKa = 2.9–2.92 |
| Quantified Difference | ΔpKa ≈ -0.3 (approximately twofold increase in Ka) |
| Conditions | Estimated/predicted pKa values; 25°C in aqueous solution |
Why This Matters
The lower pKa directly influences solubility profiles across pH gradients, extraction efficiency during workup, and the choice of base for deprotonation in subsequent acylations, providing a tangible processing advantage over the parent acid.
- [1] Wikipedia. Pyrazinoic acid. Acidity (pKa) = 2.9. https://en.wikipedia.org/wiki/Pyrazinoic_acid (accessed 2026). View Source
